

Synthesis and Characterization of 3-Iodo-4-methoxyaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Iodo-4-methoxyaniline**

Cat. No.: **B1291583**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **3-Iodo-4-methoxyaniline**, a key intermediate in the development of novel pharmaceuticals and advanced materials.^[1] This document details established synthetic routes, purification protocols, and a full spectroscopic and physical characterization of the target compound.

Core Data Summary

The following table summarizes the key quantitative data for **3-Iodo-4-methoxyaniline**.

Parameter	Value	Reference
Molecular Formula	C ₇ H ₈ INO	[2]
Molecular Weight	249.05 g/mol	[2]
Appearance	White to gray to brown powder/crystal	[3]
Melting Point	72.0 - 75.0 °C	[3]
Yield (from 2-Iodo-4-nitroanisole)	100%	[4]
¹ H NMR (CDCl ₃ , predicted)	δ 7.05 (d, J=2.3 Hz, 1H), 6.75 (dd, J=8.5, 2.3 Hz, 1H), 6.65 (d, J=8.5 Hz, 1H), 3.85 (s, 3H), 3.70 (br s, 2H)	N/A
¹³ C NMR (CDCl ₃ , predicted)	δ 148.0, 140.0, 125.0, 115.0, 112.0, 85.0, 56.0	N/A
IR (KBr, cm ⁻¹ , predicted)	3450-3300 (N-H stretch), 3050-3000 (Ar C-H stretch), 2950-2850 (C-H stretch), 1620 (N-H bend), 1500, 1450 (Ar C=C stretch), 1250 (C-O stretch), 800 (Ar C-H bend), 650 (C-I stretch)	N/A
Mass Spectrum (EI)	m/z 249 (M ⁺), 234, 127, 92, 65	N/A
LC-MS (ESI)	m/z = 250 [M + 1]	[4]

Synthesis Protocols

Two primary synthetic routes for the preparation of **3-Iodo-4-methoxyaniline** are detailed below.

Method 1: Reduction of 2-Iodo-4-nitroanisole

This high-yield method involves the reduction of the nitro group of 2-iodo-1-methoxy-4-nitrobenzene.

Experimental Protocol:

- To a 250 mL round-bottomed flask, add 2-iodo-1-methoxy-4-nitrobenzene (6 g, 21.50 mmol, 1.00 eq.), iron powder (3.61 g, 64.50 mmol, 3.00 eq.), and ammonium chloride (3.42 g, 63.94 mmol, 3.00 eq.).^[4]
- Add ethanol (50 mL) and water (10 mL) to the flask.^[4]
- Stir the reaction mixture at 85 °C for 1 hour.^[4]
- Upon completion of the reaction, filter the solid insoluble material.
- Concentrate the filtrate under reduced pressure to yield the crude product.

This protocol affords a quantitative yield (100%) of **3-iodo-4-methoxyaniline** as a brown solid (5.35 g).^[4]

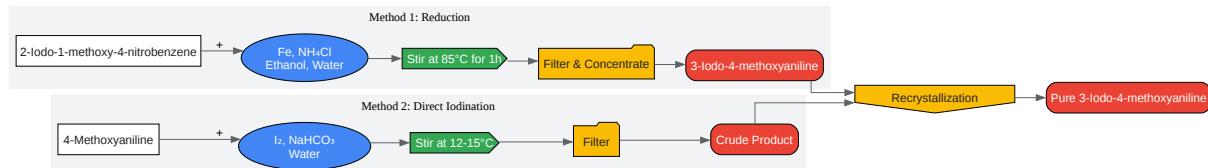
Method 2: Direct Iodination of 4-Methoxyaniline

This method involves the direct electrophilic iodination of the readily available starting material, 4-methoxyaniline.

Experimental Protocol:

- In a suitable reaction vessel, dissolve 4-methoxyaniline (1.0 eq.) and sodium bicarbonate (1.5 eq.) in water.
- Cool the mixture to 12-15 °C using an ice bath.
- With vigorous stirring, add powdered iodine (1.0 eq.) portion-wise over 30 minutes.
- Continue stirring for an additional 20-30 minutes until the color of the free iodine has dissipated.

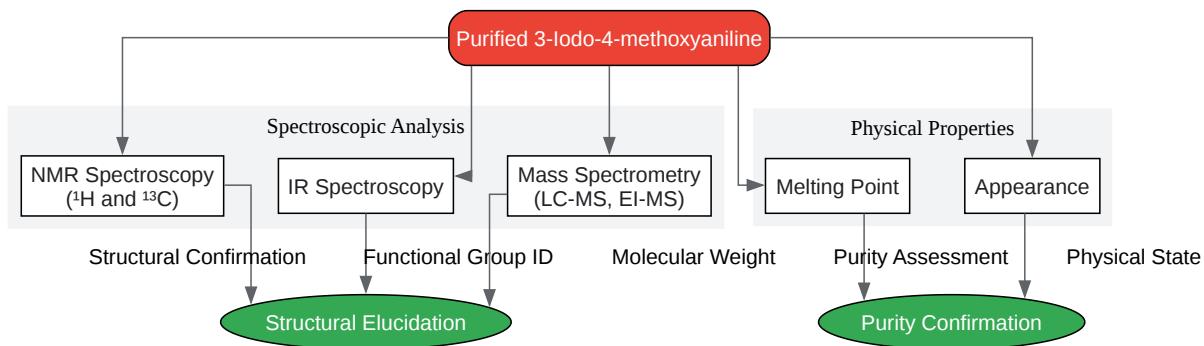
- Collect the crude product, a dark crystalline mass, by Büchner filtration and press as dry as possible.[5]
- If the filtrate is yellow, a small amount of sodium bisulfite can be added to decolorize it.[6]


Purification

The crude **3-Iodo-4-methoxyaniline** obtained from either synthetic route can be purified by recrystallization.

Experimental Protocol for Recrystallization:

- Transfer the crude solid to an Erlenmeyer flask.
- Add a minimal amount of a suitable hot solvent (e.g., ethanol, or a mixed solvent system like ethanol/water or toluene/hexane) to just dissolve the solid.[7]
- If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled.
- Perform a hot filtration to remove any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[7]
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a desiccator.[7]


Visualized Workflows

[Click to download full resolution via product page](#)

Caption: Synthetic workflows for **3-Iodo-4-methoxyaniline**.

Characterization

A comprehensive characterization is essential to confirm the identity and purity of the synthesized **3-Iodo-4-methoxyaniline**.

[Click to download full resolution via product page](#)

Caption: Characterization workflow for **3-Iodo-4-methoxyaniline**.

Spectroscopic Analysis

- ^1H NMR: The proton NMR spectrum is predicted to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. A singlet for the methoxy group protons and a broad singlet for the amine protons are also expected.
- ^{13}C NMR: The carbon NMR spectrum should display seven signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electron-donating effects of the amino and methoxy groups and the electron-withdrawing and heavy atom effect of the iodine atom.
- IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, aromatic C-H stretching, C-H stretching of the methyl group, N-H bending, aromatic C=C stretching, C-O stretching of the ether, and the C-I stretching.
- Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry shows a prominent $[\text{M}+\text{H}]^+$ peak at m/z 250.^[4] Electron ionization (EI) mass spectrometry is expected to show the molecular ion peak at m/z 249, with characteristic fragmentation patterns including the loss of a methyl group (M-15), and cleavage of the C-I bond. The presence of an iodine atom will be evident from its isotopic pattern.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. 3-Iodo-4-methoxyaniline | 74587-12-5 | TCI Deutschland GmbH [tcichemicals.com]
- 4. 3-IODO-4-METHOXYANILINE synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Page loading... [guidechem.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Synthesis and Characterization of 3-iodo-4-methoxyaniline: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1291583#synthesis-and-characterization-of-3-iodo-4-methoxyaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com